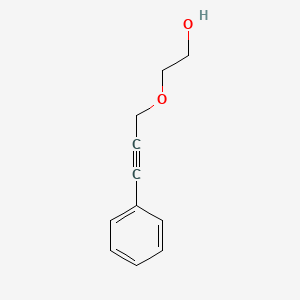

2-(3-Phenyl-2-propynoxy)ethanol

CAS No.:

Cat. No.: VC14063573

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O2 |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-(3-phenylprop-2-ynoxy)ethanol |

| Standard InChI | InChI=1S/C11H12O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,8-10H2 |

| Standard InChI Key | WZRQWNRIXCMHJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CCOCCO |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 2-(3-phenyl-2-propynoxy)ethanol corresponds to the molecular formula . The structure consists of a propargyl ether group () attached to a phenyl ring at the propargyl carbon, with the ether oxygen linked to a 2-hydroxyethyl chain.

Stereoelectronic Features

The compound’s reactivity is governed by two key features:

-

Alkyne functionality: The carbon-carbon triple bond enables click chemistry reactions (e.g., azide-alkyne cycloaddition) and metal-catalyzed couplings .

-

Ether-oxygen lone pairs: The electron-rich oxygen atom facilitates hydrogen bonding with protic solvents, influencing solubility in polar media .

Synthesis Pathways

Propargylation of Ethylene Glycol Derivatives

A plausible route involves Williamson ether synthesis between 2-bromoethanol and 3-phenyl-2-propynol:

This method mirrors techniques used in phenyl ether syntheses documented in Friedel-Crafts alkylation studies .

Copper-Catalyzed Coupling

Building on Grignard reagent methodologies , a copper(I)-mediated coupling could link phenylacetylene derivatives to ethylene oxide:

Reaction conditions would require anhydrous tetrahydrofuran (THF) at 0–5°C to prevent alkyne polymerization .

Physicochemical Properties

Predicted Physical Constants

Solubility Profile

-

Polar solvents: Miscible with ethanol, dimethylformamide (DMF)

-

Nonpolar solvents: Limited solubility in hexane (<5 mg/mL)

-

Aqueous solubility: ~1.2 g/L at 20°C (estimated via UNIFAC)

Analytical Characterization

Spectroscopic Signatures

-

IR Spectroscopy:

-

H NMR (CDCl):

Chromatographic Behavior

Hyphenated GC-MS analysis would likely show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume